Direct Comparison with Pictilisib (GDC-0941): Added mTOR Inhibition Alters Isoform Selectivity
Apitolisib was derived from the PI3K-selective inhibitor pictilisib (GDC-0941) by structural modification to introduce mTOR inhibitory activity [1]. This design change resulted in a distinct isoform inhibition profile. While pictilisib is highly selective for PI3Kα and δ (IC50 3 nM for both), it shows limited activity against mTOR (IC50 580 nM). In contrast, Apitolisib maintains potent PI3Kα inhibition (IC50 5 nM) but crucially gains strong mTOR inhibition (Ki 17 nM). This modification also changes the selectivity window against PI3Kβ; pictilisib has an 11-fold lower potency for PI3Kβ (IC50 33 nM) relative to PI3Kα, whereas Apitolisib's PI3Kβ IC50 is 27 nM, representing a 5.4-fold difference [2].
| Evidence Dimension | In vitro inhibitory potency (IC50/Ki in nM) |
|---|---|
| Target Compound Data | Apitolisib: PI3Kα=5, PI3Kβ=27, PI3Kδ=7, PI3Kγ=14; mTOR Ki=17 |
| Comparator Or Baseline | Pictilisib (GDC-0941): PI3Kα=3, PI3Kβ=33, PI3Kδ=3, PI3Kγ=75; mTOR=580 |
| Quantified Difference | Apitolisib shows 34-fold greater mTOR inhibition (17 nM vs 580 nM) and altered PI3Kβ selectivity (5.4-fold vs 11-fold relative to PI3Kα) |
| Conditions | Cell-free enzymatic assays; ATP-competitive inhibition |
Why This Matters
For procurement decisions, Apitolisib offers a distinct mechanism (dual PI3K/mTOR) that is not replicable by PI3K-selective inhibitors like pictilisib, making it essential for studies requiring complete pathway blockade.
- [1] Sutherlin, D. P., et al. (2011). Discovery of a Potent, Selective, and Orally Bioavailable Phosphatidylinositol 3-Kinase (PI3K)/Mammalian Target of Rapamycin (mTOR) Kinase Inhibitor (GDC-0980) for the Treatment of Cancer. Journal of Medicinal Chemistry, 54(21), 7579–7587. View Source
- [2] Adooq Bioscience. (n.d.). GDC-0941 (Pictilisib) Datasheet. View Source
